S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate: is an organic compound belonging to the class of acyclic monoterpenoids. These compounds are characterized by their structure, which does not contain a cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate typically involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high production rates, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions: S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Linalyl acetate: A compound with similar structural features, commonly found in essential oils from bergamot and lavender.
S-(3,7-Dimethylocta-2,6-dien-4-yl) ethanethioate: Another closely related compound with slight variations in its structure.
Uniqueness: Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
89648-85-1 |
---|---|
Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
S-(2,6-dimethylocta-2,6-dien-4-yl) ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-6-10(4)8-12(7-9(2)3)14-11(5)13/h6-7,12H,8H2,1-5H3 |
InChI Key |
ITRCFUMELMCRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC(C=C(C)C)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.